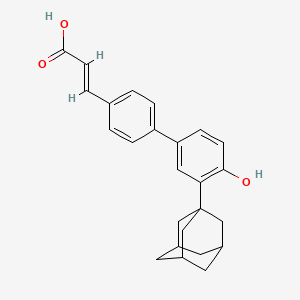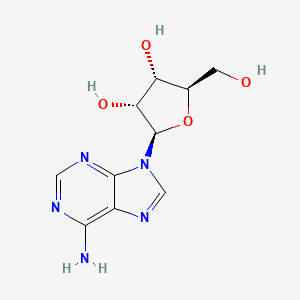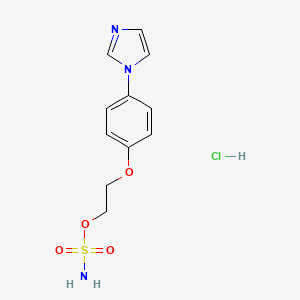
Sulfamic acid, 2-(4-(1H-imidazol-1-yl)phenoxy)ethyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AHR-16329 is used in ocular pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Physicochemical Properties
- Sulfamic acid 2-[4-(1H-imidazol-1-yl)phenoxy]ethyl ester monohydrochloride was synthesized and evaluated as a topical carbonic anhydrase inhibitor. It demonstrated excellent properties in terms of water solubility, pKa, carbonic anhydrase inhibition, and partition coefficient, showing significant topical activity in lowering intraocular pressure in rabbits (Lo et al., 1992).
O-(Aminosulfonylation) and Slow Hydrolytic Release
- This compound was involved in the O-(aminosulfonylation) of phenols, leading to the creation of a library of 114 sulfamate esters. A specific conjugate of ethinyl estradiol was prepared using this method, demonstrating hydrolytic stability across various pH values (Yang et al., 2014).
Efficacious N-Protection
- The compound played a role in developing a protecting group strategy for sulfamates in medicinal chemistry. N-protected sulfamates were synthesized, showing stability to various chemical conditions and suitability for multi-step synthesis (Reuillon et al., 2012).
Role in Biotin Synthesis
- It was used in regioselective chlorination as part of a new synthesis approach for biotin, a vital vitamin (Zav’yalov et al., 2006).
Applications in Anion Hosting
- An imidazole-based bisphenol incorporating this compound was characterized for its ability to host anions, showing significant potential in structural chemistry (Nath & Baruah, 2012).
Efficient Acid Catalyst in Esterification
- Sulfamic acid has been recognized for its efficacy as a catalyst in esterification reactions, demonstrating its versatility in organic chemistry (D’Oca et al., 2012).
Structural Studies of Sulfamates
- The crystal structures of sulfamates derived from this compound were analyzed, providing insights into their molecular conformations and potential applications in pharmacology (Kubicki & Codding, 2001).
General Applications of Sulfamic Acid and Sulfamates
- Sulfamic acid, including its derivatives, finds extensive use in chemical cleaning, sulfonation reactions, dyeing, and as a raw material in various industrial processes (Yoshikubo & Suzuki, 2000).
Synthesis and Transformations of Imidazole Oxides
- The compound contributed to the synthesis of new optically active 1H-imidazole oxides, offering a pathway for creating diverse molecular structures (Jasiński et al., 2008).
Catalytic Applications in Organic Synthesis
- It has been used effectively as a catalyst for synthesizing various organic compounds, showcasing its utility in green chemistry (Wang et al., 2004).
Eigenschaften
CAS-Nummer |
136167-33-4 |
|---|---|
Molekularformel |
C11H14ClN3O4S |
Molekulargewicht |
319.77 g/mol |
IUPAC-Name |
2-(4-imidazol-1-ylphenoxy)ethyl sulfamate;hydrochloride |
InChI |
InChI=1S/C11H13N3O4S.ClH/c12-19(15,16)18-8-7-17-11-3-1-10(2-4-11)14-6-5-13-9-14;/h1-6,9H,7-8H2,(H2,12,15,16);1H |
InChI-Schlüssel |
TVOPQAQEJNGAGV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C=CN=C2)OCCOS(=O)(=O)N.Cl |
Kanonische SMILES |
C1=CC(=CC=C1N2C=CN=C2)OCCOS(=O)(=O)N.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AHR-16329; AHR 16329; AHR16329 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



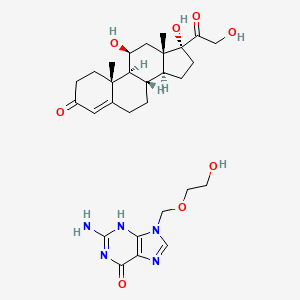
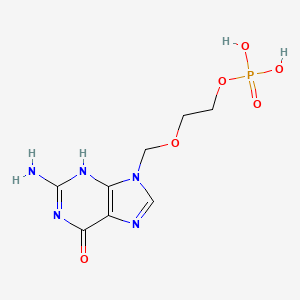
![(2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide](/img/structure/B1665008.png)
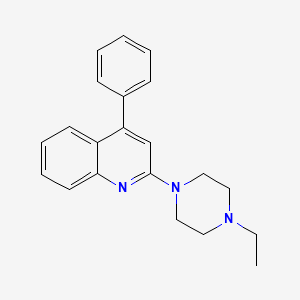
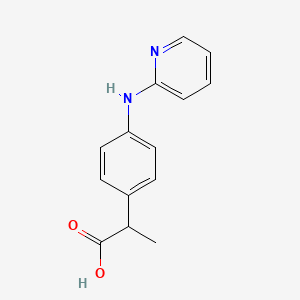

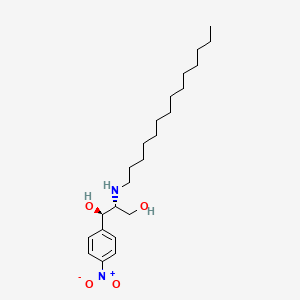


![2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide](/img/structure/B1665018.png)

